Kinetic Affinity (Km) Comparison: Calmodulin Dependent Protein Kinase Substrate Analog Exhibits 9-Fold Lower Affinity than Autocamtide-2 for CaMKII
The substrate affinity for CaMKII, as measured by the Michaelis constant (Km), differs significantly among peptide substrates. Calmodulin Dependent Protein Kinase Substrate Analog (GST-fusion format) exhibits an apparent Km of 18 µM [1]. In contrast, Autocamtide-2, a high-affinity CaMKII substrate, displays a Km of 2 µM , while Syntide-2 shows an intermediate Km of 12 µM . This quantitative difference directly affects phosphorylation efficiency in activity assays.
| Evidence Dimension | Substrate Affinity (Km) for CaMKII |
|---|---|
| Target Compound Data | Apparent Km = 18 µM |
| Comparator Or Baseline | Autocamtide-2 (Km = 2 µM) and Syntide-2 (Km = 12 µM) |
| Quantified Difference | Target analog requires 9-fold higher concentration to achieve half-maximal velocity compared to Autocamtide-2; 1.5-fold higher than Syntide-2. |
| Conditions | Phosphorylation assays using recombinant CaMKII and radiolabeled [γ-32P]ATP; reaction products resolved by SDS-PAGE and quantified by phosphoimage analysis [1]. |
Why This Matters
Accurate Km values are essential for designing enzymatic assays with appropriate substrate concentrations; using a lower-affinity substrate without adjustment will underestimate kinase activity and compromise data interpretation.
- [1] ScienceDirect. Expression and purification of a convenient Ca2+-calmodulin-dependent protein kinase II GST-fusion substrate. Protein Expr Purif. 2003;27(1):49-54. Apparent Km = 18 µM. View Source
